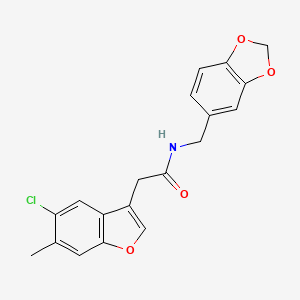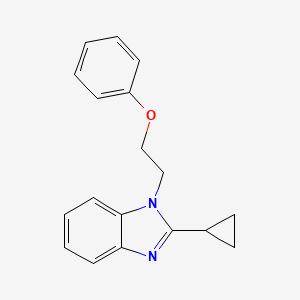
2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole
Descripción general
Descripción
2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole has been found to exhibit various biological activities, making it a promising candidate for scientific research. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole are diverse and depend on the specific application. For example, its anti-inflammatory activity is likely due to its inhibition of COX-2, which reduces the production of prostaglandins and other inflammatory mediators. Its antimicrobial activity is likely due to its ability to disrupt the cell membranes of bacteria and fungi. Its potential as a therapeutic agent for Alzheimer's disease is likely due to its ability to inhibit AChE, which increases the levels of acetylcholine in the brain and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its diverse biological activities, which make it a useful tool for investigating various biological processes. Additionally, its relatively simple synthesis method and good yield make it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-cyclopropyl-1-(2-phenoxyethyl)-1H-benzimidazole. For example, further investigation of its anti-inflammatory activity could lead to the development of novel anti-inflammatory drugs. Additionally, its potential as a therapeutic agent for Alzheimer's disease could be further explored through animal studies and clinical trials. Finally, its antimicrobial activity could be investigated for its potential as a new class of antibiotics.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-6-15(7-3-1)21-13-12-20-17-9-5-4-8-16(17)19-18(20)14-10-11-14/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDILPKAWCJMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



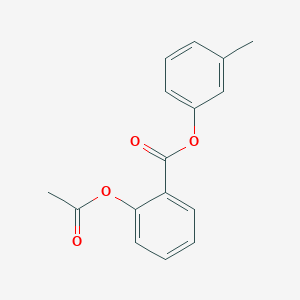
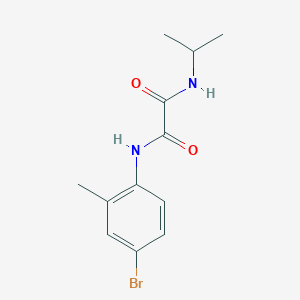
![N-isopropyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390969.png)
![2-(4-{[2-(methylsulfonyl)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4390978.png)

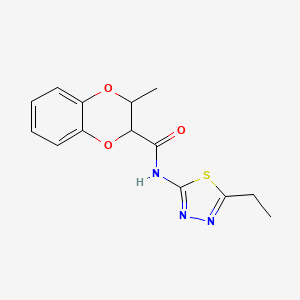
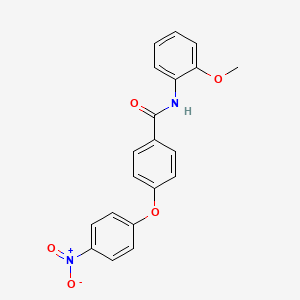
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4390996.png)
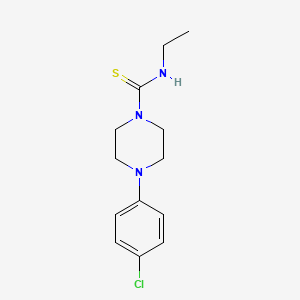
![methyl 4-{[(2-quinolinylthio)acetyl]amino}benzoate](/img/structure/B4391011.png)
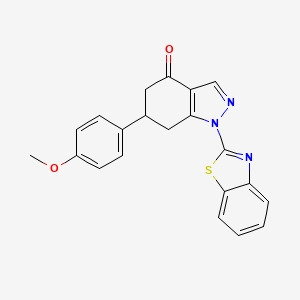
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4391024.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4391031.png)
